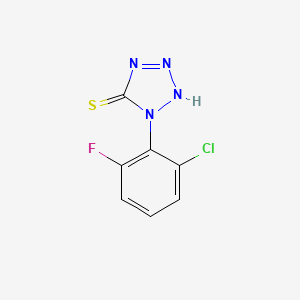![molecular formula C8H4F3NS2 B13664719 7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
7-((Trifluoromethyl)thio)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((Trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the trifluoromethylthio group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethylthiolating agents under controlled conditions. One common method includes the use of trifluoromethanesulfenyl chloride (CF3SCl) as the trifluoromethylthiolating agent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
化学反応の分析
Types of Reactions
7-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the trifluoromethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
7-((Trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 7-((Trifluoromethyl)thio)benzo[d]thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell wall formation in microorganisms.
類似化合物との比較
Similar Compounds
2-Benzylthio)benzo[d]thiazole: Known for its antifungal properties.
2-(Benzylthio)benzo[d]oxazole: Exhibits similar biological activities but with different structural features.
Uniqueness
7-((Trifluoromethyl)thio)benzo[d]thiazole stands out due to the presence of the trifluoromethylthio group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H4F3NS2 |
|---|---|
分子量 |
235.3 g/mol |
IUPAC名 |
7-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)14-6-3-1-2-5-7(6)13-4-12-5/h1-4H |
InChIキー |
UFNOKBWGMFBVPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
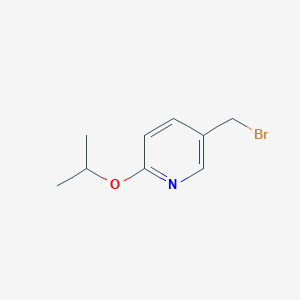
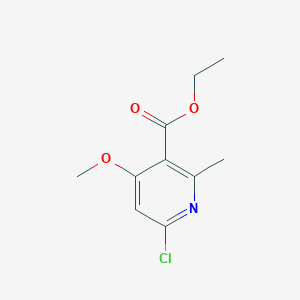

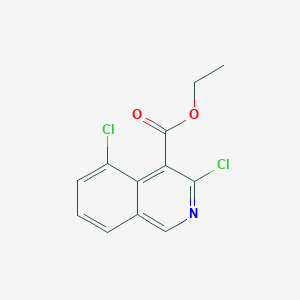
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
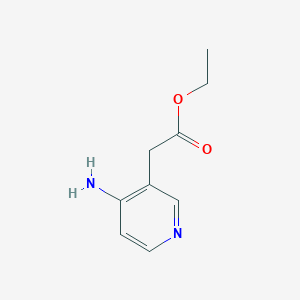
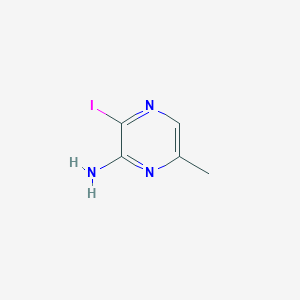
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
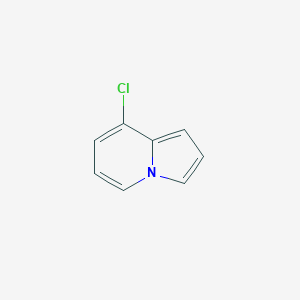
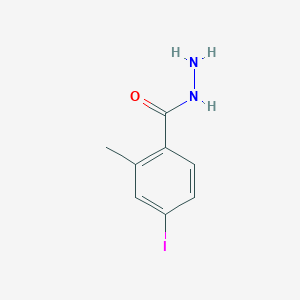

![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
